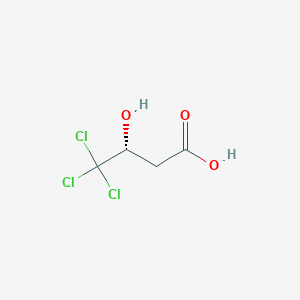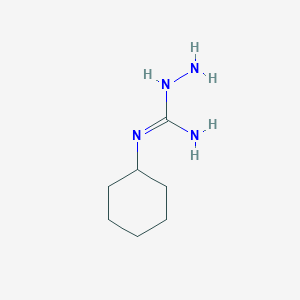
N'-Cyclohexylhydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclohexylhydrazinecarboximidamide is a chemical compound with the molecular formula C7H15N3 It is known for its unique structure, which includes a cyclohexyl group attached to a hydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylhydrazinecarboximidamide typically involves the reaction of cyclohexylamine with hydrazinecarboximidamide. One common method includes the condensation of cyclohexylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-Cyclohexylhydrazinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinecarboximidamide moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Cyclohexylhydrazinecarboximidamide oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboximidamide compounds .
Scientific Research Applications
N’-Cyclohexylhydrazinecarboximidamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N’-Cyclohexylhydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Cyclohexylhydrazinecarboximidamide include other hydrazinecarboximidamide derivatives and cyclohexyl-substituted compounds. Examples include:
- N’-Cyclohexylhydrazinecarboxamide
- N’-Cyclohexylhydrazinecarbothioamide
- N’-Cyclohexylhydrazinecarboxylate .
Uniqueness
N’-Cyclohexylhydrazinecarboximidamide is unique due to its specific combination of a cyclohexyl group and a hydrazinecarboximidamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
81067-81-4 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-amino-2-cyclohexylguanidine |
InChI |
InChI=1S/C7H16N4/c8-7(11-9)10-6-4-2-1-3-5-6/h6H,1-5,9H2,(H3,8,10,11) |
InChI Key |
GYOATRRGSXQXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


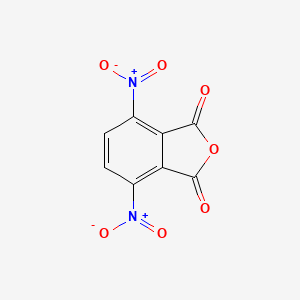
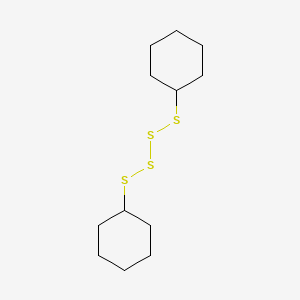
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

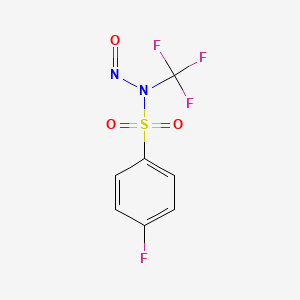

![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
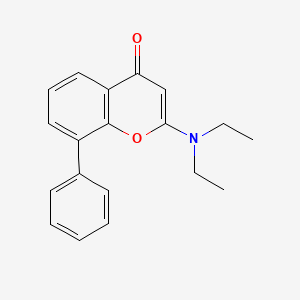
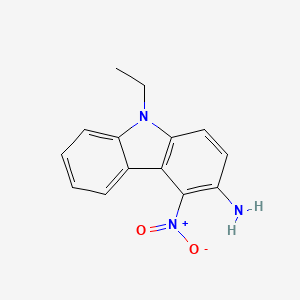

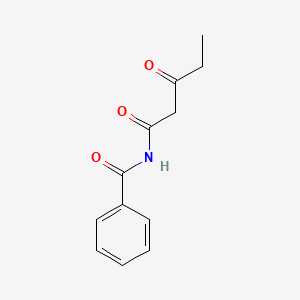
![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
